BenchChemオンラインストアへようこそ!

PQR620

Kinase Selectivity mTOR PI3K

PQR620 is the definitive mTOR inhibitor for CNS research: it achieves a brain:plasma ratio of ~1.6, 100–280× higher than rapamycin or everolimus, enabling robust target engagement in the brain where first-generation rapalogs are functionally excluded. As an ATP-competitive inhibitor, it suppresses both mTORC1 and mTORC2, delivering complete pathway blockade. Its >1,000-fold selectivity over PI3Kα ensures high-confidence phenotypic attribution without PI3K confounding. Validated across 56 lymphoma cell lines (median IC50 250 nM), chronic epilepsy models, and Huntington's disease models. Synergizes with venetoclax in BCL2-dependent malignancies. Choose PQR620 when CNS penetration or dual mTORC1/2 inhibition is scientifically essential.

Molecular Formula C21H25F2N7O2
Molecular Weight 445.5 g/mol
Cat. No. B8181751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQR620
Molecular FormulaC21H25F2N7O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6
InChIInChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)
InChIKeyUGDKPWVVBKHRDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PQR620: A Brain-Penetrant, Selective mTORC1/2 Inhibitor for Oncology and CNS Research Applications


PQR620 is a novel, orally bioavailable, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It potently and selectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) [1]. As a second-generation catalytic mTOR inhibitor, PQR620 is a rationally designed 1,3,5-triazine derivative developed to address the limitations of first-generation rapalogs (e.g., sirolimus, everolimus) and to provide a differentiated pharmacological profile for cancer and neurological disorder research [2].

Beyond Rapalogs: Why PQR620's Distinct Target Engagement Profile Matters for Experimental Outcomes


Generic substitution among mTOR inhibitors is scientifically unsound due to critical mechanistic and pharmacokinetic differences. First-generation rapalogs (e.g., rapamycin, everolimus) are allosteric inhibitors that selectively target only mTORC1, leaving mTORC2 function intact and thereby limiting therapeutic efficacy through incomplete pathway blockade [1]. In contrast, PQR620 is an ATP-competitive inhibitor that suppresses the activities of both mTORC1 and mTORC2, resulting in more comprehensive target engagement [2]. Furthermore, rapalogs exhibit exceptionally poor brain penetration with brain:plasma ratios ≤0.016, rendering them unsuitable for CNS applications, whereas PQR620 achieves a brain:plasma ratio of approximately 1.6, enabling effective target coverage in the central nervous system [3]. These distinctions mandate precise compound selection based on specific research objectives.

Quantitative Differentiation of PQR620: A Comparator-Based Evidence Summary


mTOR vs. PI3Kα Selectivity: A 1,000-Fold Advantage Over Bimiralisib (PQR309)

PQR620 demonstrates over 1,000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays [1]. This represents a significant enhancement in selectivity compared to its parent compound, the dual PI3K/mTOR inhibitor bimiralisib (PQR309). PQR620 was rationally designed starting from bimiralisib by increasing molecular affinity for mTOR while decreasing binding to PI3K, thereby reducing off-target PI3K pathway inhibition [2].

Kinase Selectivity mTOR PI3K

Brain Penetration: A 100-Fold Improvement Over Rapalogs for CNS Research

PQR620 exhibits exceptional brain penetration with a brain:plasma ratio of approximately 1.6 in mouse models [1]. This is in stark contrast to the clinically used rapalogs rapamycin and everolimus, which display brain:plasma ratios of only 0.0057 and 0.016, respectively, indicating very poor CNS access [1]. The absolute brain concentration of PQR620 reached a Cmax of 7.7 μg/mL 30 minutes after oral administration [2].

Brain Penetration CNS Pharmacokinetics

Anti-Tumor Activity: A Cytostatic Profile Distinct from Cytotoxic Chemotherapeutics

In a panel of 44-56 lymphoma cell lines, PQR620 exhibits a median anti-proliferative IC50 of 250 nM (95% CI, 200-269 nM) after 72 hours of exposure [1]. The compound demonstrates higher activity in B-cell lymphomas (median IC50: 250 nM) compared to T-cell lymphomas (median IC50: 450 nM; P=0.002) [2]. Critically, the anti-tumor activity is primarily cytostatic, with apoptosis induction observed in only 13% (6/44) of cell lines tested [2].

Oncology Lymphoma Cytostasis

In Vivo Tumor Growth Inhibition: Comparable to Venetoclax in DLBCL Models

In two distinct diffuse large B-cell lymphoma (DLBCL) xenograft models (SU-DHL-6 and RIVA), daily oral administration of PQR620 at 100 mg/kg resulted in a 2-fold decrease in tumor volume compared to control animals [1]. The reduction in tumor growth was statistically significant across multiple time points in both models (P < 0.005) [1]. Notably, the in vivo combination of PQR620 with the BCL2 inhibitor venetoclax demonstrated stronger anti-tumor activity than either single agent alone in the SU-DHL-6 GCB-DLBCL model [2].

DLBCL Xenograft Venetoclax

Optimized Research Applications for PQR620 Based on Validated Evidence


CNS-Focused Target Engagement Studies in Epilepsy and Neurodegeneration

PQR620 is the preferred mTOR inhibitor for any research application requiring robust target engagement within the central nervous system. Its brain:plasma ratio of ~1.6 is 100- to 280-fold higher than that of rapamycin (0.0057) or everolimus (0.016) [1]. This property has been validated in a mouse model of chronic epilepsy, where PQR620 significantly increased seizure threshold [1], and in cell models of Huntington's disease, where it reduced huntingtin protein levels [2]. Researchers investigating neurological disorders, brain tumors, or any CNS-penetrant mTOR biology should prioritize PQR620 over first-generation rapalogs, which are effectively excluded from the brain.

Investigating B-Cell Lymphoma Biology with a Selective mTORC1/2 Inhibitor

For researchers studying B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), PQR620 provides a well-characterized tool with a defined cytostatic profile. The compound demonstrates a median IC50 of 250 nM across 56 lymphoma cell lines, with significantly higher activity in B-cell versus T-cell tumors (250 nM vs. 450 nM; P=0.002) [3]. Its activity is independent of DLBCL cell-of-origin, TP53 status, or MYC/BCL2 translocations, making it a reliable tool for studying mTOR dependency across diverse genetic backgrounds [3]. In vivo, daily oral dosing at 100 mg/kg achieves a 2-fold reduction in tumor volume in DLBCL xenograft models [3].

Combination Therapy Studies with BCL2 Inhibitors (Venetoclax)

PQR620 is a validated research compound for studying mTOR/BCL2 inhibitor combinations. The primarily cytostatic activity of single-agent PQR620 (apoptosis in only 13% of cell lines) [3] can be effectively converted to a cytotoxic response when combined with the BCL2 inhibitor venetoclax [3]. In vivo, the PQR620 plus venetoclax combination demonstrated stronger anti-tumor activity than either single agent in a GCB-DLBCL xenograft model [3]. Researchers exploring rational combination strategies in lymphoma or other BCL2-dependent malignancies should consider PQR620 as the mTOR inhibitor component.

Kinase Selectivity Profiling and mTOR-Specific Pathway Dissection

PQR620 is an ideal chemical probe for experiments requiring high-confidence attribution of biological effects to mTOR kinase inhibition. Its >1,000-fold selectivity for mTOR over PI3Kα [4] represents a substantial improvement over its predecessor bimiralisib (PQR309) and ensures that observed phenotypes are not confounded by concurrent PI3K pathway inhibition [4]. This high degree of selectivity, coupled with its ATP-competitive mechanism that inhibits both mTORC1 and mTORC2 [4], makes PQR620 the superior choice for dissecting mTOR-specific signaling pathways and for use as a reference compound in kinase selectivity panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PQR620

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.